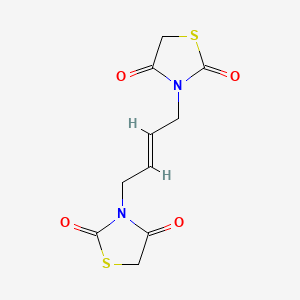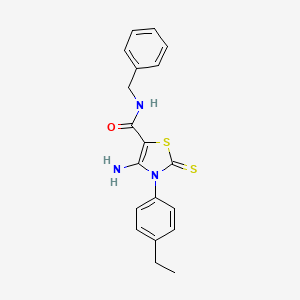![molecular formula C19H18ClN7O2 B12138632 N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide CAS No. 28731-86-4](/img/structure/B12138632.png)
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- (9CI) is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a 1,3,5-triazine ring substituted with chloro and phenylene groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution reactions with amines to introduce the desired substituents. In this case, the primary amines used are 4,1-phenylene diamine and acetamide.
Reaction Conditions: The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents and reaction conditions is tailored to minimize waste and maximize yield.
化学反应分析
Types of Reactions
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.
科学研究应用
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
28731-86-4 |
|---|---|
分子式 |
C19H18ClN7O2 |
分子量 |
411.8 g/mol |
IUPAC 名称 |
N-[4-[[4-(4-acetamidoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN7O2/c1-11(28)21-13-3-7-15(8-4-13)23-18-25-17(20)26-19(27-18)24-16-9-5-14(6-10-16)22-12(2)29/h3-10H,1-2H3,(H,21,28)(H,22,29)(H2,23,24,25,26,27) |
InChI 键 |
HZZFXXQIIQFYCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12138551.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12138552.png)
![2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138563.png)


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12138569.png)

![Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12138576.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12138578.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12138582.png)

![N-(2-ethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138590.png)
![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138595.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138623.png)
